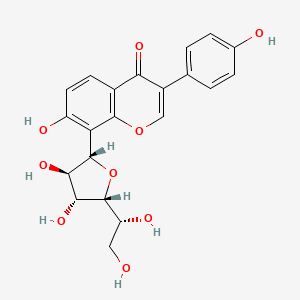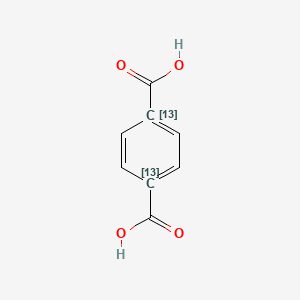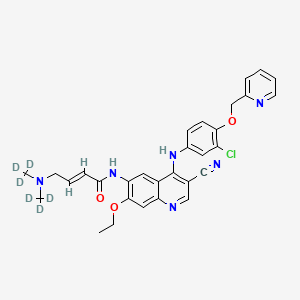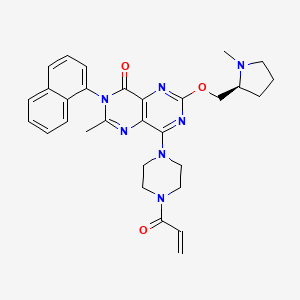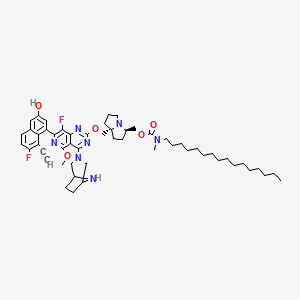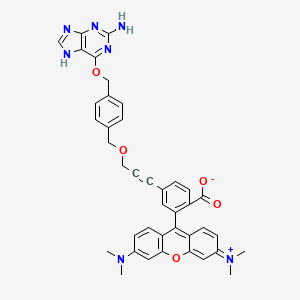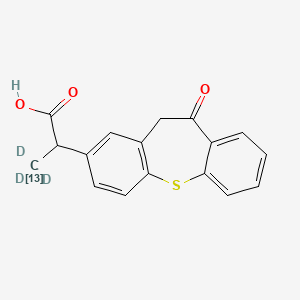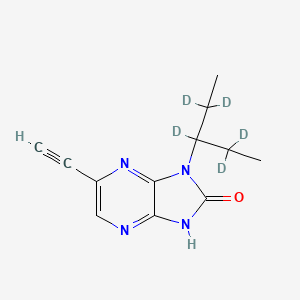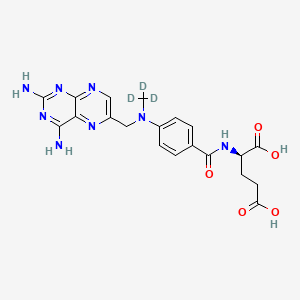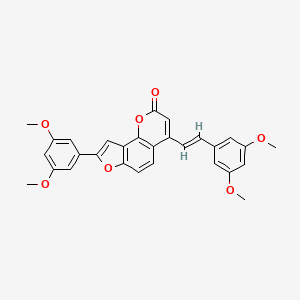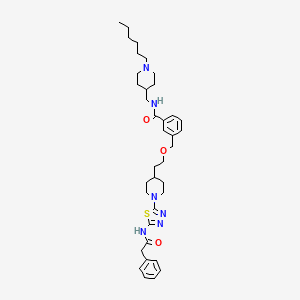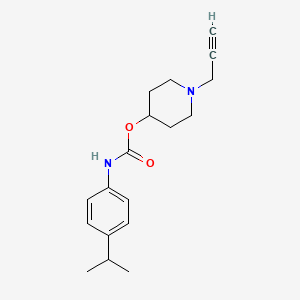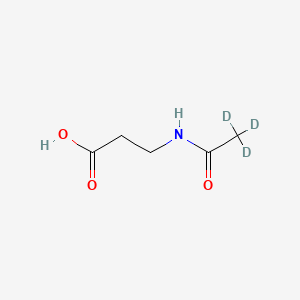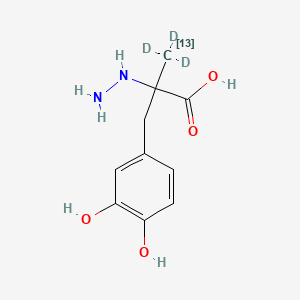
(Rac)-Carbidopa-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Carbidopa-13C,d3 is a labeled compound used in scientific research. It is a derivative of carbidopa, a medication commonly used in combination with levodopa to treat Parkinson’s disease. The labeling with carbon-13 and deuterium (d3) allows researchers to trace the compound in biological systems and study its pharmacokinetics and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Carbidopa-13C,d3 involves the incorporation of carbon-13 and deuterium into the carbidopa molecule. This can be achieved through various synthetic routes, including:
Carbon-13 Labeling: The carbon-13 isotope can be introduced into the carbidopa molecule using carbon-13 labeled precursors in the synthesis process.
Deuterium Labeling: Deuterium atoms can be incorporated by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and reagents. The process is optimized to ensure high yield and purity of the labeled compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Carbidopa-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carbidopa quinone, while reduction can yield carbidopa alcohol.
Applications De Recherche Scientifique
(Rac)-Carbidopa-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbidopa in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carbidopa.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of (Rac)-Carbidopa-13C,d3 is similar to that of carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of levodopa to dopamine. By inhibiting this enzyme, carbidopa increases the availability of levodopa in the brain, enhancing its therapeutic effects in the treatment of Parkinson’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.
Benserazide: Another inhibitor of aromatic L-amino acid decarboxylase, used similarly to carbidopa.
Methyldopa: A related compound used as an antihypertensive agent.
Uniqueness
(Rac)-Carbidopa-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for detailed tracing and analysis in research studies. This labeling provides valuable insights into the pharmacokinetics and metabolism of carbidopa, which are not possible with the unlabeled compound.
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]-2-hydrazinyl(313C)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1+1D3 |
Clé InChI |
TZFNLOMSOLWIDK-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


